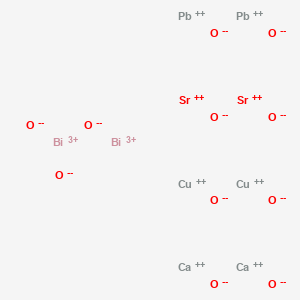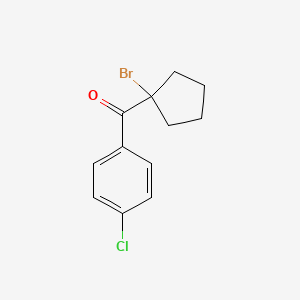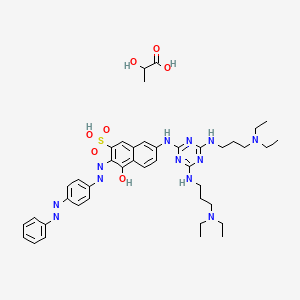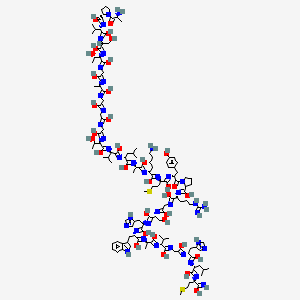
Bismuth lead strontium calcium copper oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth lead strontium calcium copper oxide is a high-temperature superconductor known for its complex crystal structure and ability to exhibit superconductivity above liquid nitrogen temperatures . This compound, often referred to by its chemical formula Bi({1.6})Pb({0.4})Sr({1.6})Ca({2.0})Cu({2.8})O({9.2+x}), was discovered in 1988 and has since been a subject of extensive research due to its unique properties .
准备方法
The preparation of bismuth lead strontium calcium copper oxide involves several synthetic routes. One common method is the solid-state reaction, where precursor powders of bismuth, lead, strontium, calcium, and copper oxides are mixed in stoichiometric ratios and subjected to high temperatures in an oxygen-free atmosphere . The mixture is then mechanically alloyed and heated according to a specific temperature profile, which includes ramp-up, dwell, and ramp-down stages. During the dwell stage, the atmosphere is switched to an oxygen-inclusive environment to oxidize the alloy and form the superconducting oxide . This process can also involve sintering to enhance the material’s properties.
化学反应分析
Bismuth lead strontium calcium copper oxide undergoes various chemical reactions, primarily involving oxidation and reduction. The compound’s superconducting properties are highly dependent on its oxygen content, which can be adjusted through controlled oxidation processes . Common reagents used in these reactions include oxygen and various metal nitrates. The major products formed from these reactions are different phases of the compound, such as Bi-2201, Bi-2212, and Bi-2223, each with distinct superconducting transition temperatures .
科学研究应用
Bismuth lead strontium calcium copper oxide has numerous scientific research applications. In the field of energy, it is used in the development of high-temperature superconducting wires and tapes for electrical power transmission and electromagnets . In medicine, it is employed in the creation of superconducting magnetic circuits for medical devices and monitoring instruments . Additionally, this compound has been explored for hydrogen storage applications, where its porous structure can efficiently store hydrogen gas .
作用机制
The superconducting properties of bismuth lead strontium calcium copper oxide are attributed to its layered crystal structure, which facilitates the movement of Cooper pairs of electrons without resistance . . This interaction is crucial for the compound’s ability to exhibit superconductivity at high temperatures.
相似化合物的比较
Bismuth lead strontium calcium copper oxide is part of a broader family of high-temperature superconductors, including thallium barium calcium copper oxide (TBCCO) and mercury barium calcium copper oxide (HBCCO) . These compounds share similar layered structures and superconducting properties but differ in their critical temperatures and ease of synthesis. For example, TBCCO and HBCCO have different optimal doping levels and structural stability, making this compound unique in its balance of high critical temperature and practical applicability .
Conclusion
This compound is a remarkable compound with significant contributions to the field of high-temperature superconductivity. Its unique properties and diverse applications make it a valuable material for scientific research and industrial use. As research continues, the potential for new and innovative applications of this compound remains promising.
属性
IUPAC Name |
dibismuth;dicalcium;dicopper;distrontium;lead(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.2Ca.2Cu.11O.2Pb.2Sr/q2*+3;4*+2;11*-2;4*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDXBKFTJIBID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Cu+2].[Cu+2].[Sr+2].[Sr+2].[Pb+2].[Pb+2].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Ca2Cu2O11Pb2Sr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1.39e+03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116739-98-1 |
Source


|
| Record name | Bismuth lead strontium calcium copperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)
![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)


